molecular formula C7H8 B057166 Spiro[2.4]hepta-4,6-diene CAS No. 765-46-8

Spiro[2.4]hepta-4,6-diene

Cat. No. B057166
CAS RN: 765-46-8
M. Wt: 92.14 g/mol
InChI Key: KPDOKSJMJMDRQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Spiro[2.4]hepta-4,6-dienes has evolved over time, showcasing a variety of methods to generate these compounds. Menchikov and Nefedov (2016) highlighted several synthesis approaches and their applications in organic synthesis, emphasizing the adaptability and utility of spiro[2.4]hepta-4,6-dienes in creating complex molecular structures (Menchikov & Nefedov, 2016).

Molecular Structure Analysis

The molecular structure of spiro[2.4]hepta-4,6-diene has been extensively studied, with research indicating its versatility as a scaffold for further chemical modifications. For example, the work on chiral spiro[2.4]hepta-4,6-dienes by Gorman et al. (2003) provides insight into the solid-state conformational effects of these compounds, illustrating their potential in ligand design and coordination chemistry (Gorman, Lynch, Pagenkopf, & Young, 2003).

Chemical Reactions and Properties

Spiro[2.4]hepta-4,6-diene undergoes a variety of chemical reactions, demonstrating its reactivity and functional versatility. The cyclopropanation reactions described by Shulishov et al. (2019) are particularly noteworthy, showcasing the compound's ability to participate in complex transformations (Shulishov, Pantyukh, Menchikov, & Tomilov, 2019).

Scientific Research Applications

  • Synthesis and Chemical Reactions : Spiro[2.4]hepta-4,6-dienes have been systematically studied for their synthesis methods, reactivity characteristics, and principal chemical reactions. These compounds are noted for their applications in specific organic synthesis contexts (Menchikov & Nefedov, 1994).

  • Applications in Organic Synthesis : There has been a comprehensive integration of data related to the synthesis, reactivity, and key chemical transformations of spiro[2.4]hepta-4,6-dienes, emphasizing their applications in organic synthesis (Menchikov & Nefedov, 2016).

  • Bornane Synthesis : Research into the synthesis of spiro[2.4]hepta-4,6-dienes with a carbon substituent at C-4 has led to potential applications in the synthesis of bornane derivatives, opening opportunities for variations in synthesis methods (Föhlisch, Abu Bakr, & Fischer, 2002).

  • Spectroscopic Analysis : The infrared and Raman spectra of spiro[2.4]hepta-4,6-diene and its isotopic variants have been measured, providing detailed insights into their molecular structure and vibrational properties (Russell, Phillips, & Davidson, 1981).

  • GC-MS Identification in Natural Objects : There has been a critical examination of the identification of spiro[2.4]hepta-4,6-diene in various natural objects using GC-MS, highlighting the need for additional analytical parameters to differentiate such isomers (Menchikov, Nefedov, & Zenkevich, 2017).

  • Ligand Design and Solid State Conformational Effects : Chiral spiro[2.4]hepta-4,6-dienes have been used in the synthesis of cyclopentadienyl ruthenium complexes, providing insights into solid state structural conformations and ligand design (Gorman, Lynch, Pagenkopf, & Young, 2003).

Safety And Hazards

Spiro[2.4]hepta-4,6-diene is classified as highly flammable and toxic if swallowed . It may be fatal if swallowed and enters airways . It causes skin and eye irritation and may cause respiratory irritation . It is also classified as a carcinogen .

Future Directions

Spiro[2.4]hepta-4,6-diene has been used in the synthesis of highly effective insecticides of the pyrethroid series and new medicinal preparations . Methods have been proposed for the synthesis of a series of natural and biologically active compounds, in particular prostaglandins, and polymeric materials of practical value . These areas represent potential future directions for the use of this compound.

properties

IUPAC Name

spiro[2.4]hepta-4,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOKSJMJMDRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227305
Record name Spiro(2,4)hepta-4,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.4]hepta-4,6-diene

CAS RN

765-46-8
Record name Spiro(2,4)hepta-4,6-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(2,4)hepta-4,6-diene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.4]hepta-4,6-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
LG Menchikov, OM Nefedov, IG Zenkevich - Russian Chemical Bulletin, 2017 - Springer
The publications on the GC-MS identification of spiro[2.4]hepta-4,6-diene in various natural objects were critically considered. Significant similarity of the mass spectra and coincidence …
Number of citations: 10 link.springer.com
J Kao, L Radom - Journal of the American Chemical Society, 1978 - ACS Publications
Theoretical (STO-3G) structures for spiropentane, spiropentene, spiropentadiene, spiro [2.4] hepta-4, 6-diene, spiro [2.4] heptatriene, and spiro [4.4] nonatetraene are reported. Single 4-…
Number of citations: 58 pubs.acs.org
JF Chiang, CF Wilcox - Journal of the American Chemical Society, 1973 - ACS Publications
The structure of spiro [2.4] hepta-4, 6-diene has been determined by electron diffraction in the gas phase. The internuclear distances and bond angles were obtained by applying a least-…
Number of citations: 28 pubs.acs.org
RA Clark, RA Fiato - Journal of the American Chemical Society, 1970 - ACS Publications
Cotton band of the monomer of This splitting may be inter- action of two adjacent transition moments of the base. If we conforma Page 1 4736 Figure 2. Uv absorption (a) and ORD and …
Number of citations: 50 pubs.acs.org
J Honzicek, CC Romao, MJ Calhorda… - …, 2011 - ACS Publications
The series of molybdenum indenyl compounds [(Ind′)Mo(CO) 2 (NCMe) 2 ][BF 4 ] was prepared, and their reactivity toward spiro[2.4]hepta-4,6-diene was studied. It was observed that …
Number of citations: 20 pubs.acs.org
MD Harmony, SN Mathur, JI Choe… - Journal of the …, 1981 - ACS Publications
Conclusions The most important conclusion of this paper is that the triple-ion structure is lower in energy than the double proton-transfer structure, even for a simple “gas-phase” model. …
Number of citations: 35 pubs.acs.org
EV Shulishov, OA Pantyukh, LG Menchikov… - Tetrahedron …, 2019 - Elsevier
Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane in the presence of copper or palladium compounds results in mono- and dicyclopropanation products, namely…
Number of citations: 12 www.sciencedirect.com
C Reynaud, M Giorgi, H Doucet, M Santelli - Synthesis, 2011 - thieme-connect.com
The Diels-Alder reaction of spirobicyclic cyclopentadiene derivatives, prepared by reaction of cyclopentadienyllithium and epichlorohydrin, with maleic anhydride gave a simple access …
Number of citations: 5 www.thieme-connect.com
RA Clark, WJ Hayles, DS Youngs - Journal of the American …, 1975 - ACS Publications
Evidence for two competing mechanisms (ie,“polar” vs. SET) was obtained by following the formation of products with time inthe reaction of 0.50 M CH3MgBr with 0.00125 M 2-…
Number of citations: 17 pubs.acs.org
YT Fu, PC Chao, LK Liu - Organometallics, 1998 - ACS Publications
(Spiro[2.4]hepta-4,6-diene)tricarbonyliron (2) self-converts to the tethered acyl complex (CO) 2 FeC(O)CH 2 CH 2 (η 5 -C 5 H 4 ) (3) when refluxed for 1 h in common organic solvents. …
Number of citations: 17 pubs.acs.org

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